Candletoxin A
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Overview
Description
Candletoxin A is a phorbol ester.
Scientific Research Applications
Identification and Characteristics
- Identification and Chemical Structure : Candletoxins A and B were identified as new aromatic esters of 12-deoxy-16-hydroxy-phorbol from the irritant latex of Euphorbia poisonii Pax. Candletoxin A was specifically identified as 12-deoxy-phorbol-13-O-phenylacetate-16-O-α-methyl-butyrate-20-acetate (Schmidt & Evans, 1977).
Applications in Neuroscience
- Neurotoxins in Research : Neurotoxins, including candletoxins, are used in neuroscience for understanding ion channels and receptors. These toxins are useful as selective, diagnostic ligands in research, though their effects can be complex (Adams & Olivera, 1994).
- Modeling Neurodegenerative Diseases : Candletoxins, as neurotoxins, may help model neurodegenerative diseases, providing insights into nerve cell degeneration processes. They are used to selectively damage neuronal systems similar to those affected in human neurodegenerative diseases (Langston, 1992).
Botulinum Toxins in Therapeutics
- Botulinum Toxin Type A in Pain Management : Although not directly related to this compound, the research and therapeutic applications of other neurotoxins like botulinum toxin type A provide a context for understanding the potential applications of candletoxins. These toxins are used in pain management, indicating a possible area of therapeutic exploration for candletoxins (Aoki, 2003).
General Insights on Neurotoxins
- Use as Research Tools : Neurotoxins, potentially including candletoxins, are valuable tools in understanding apoptosis, necrosis, nerve regeneration, and sprouting. They are used to explore disorders like Alzheimer's and Parkinson's disease (Segura-Aguilar & Kostrzewa, 2006).
Properties
Molecular Formula |
C35H44O9 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
[(1R,2S,6R,10S,11R,12S,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |
InChI |
InChI=1S/C35H44O9/c1-7-20(2)31(39)43-19-32(6)29-26-14-25(18-42-23(5)36)17-33(40)27(13-21(3)30(33)38)35(26,41)22(4)16-34(29,32)44-28(37)15-24-11-9-8-10-12-24/h8-14,20,22,26-27,29,40-41H,7,15-19H2,1-6H3/t20?,22-,26+,27-,29-,32-,33-,34+,35-/m1/s1 |
InChI Key |
RWBRLONUEAWHRE-HBLGUWCISA-N |
Isomeric SMILES |
CCC(C)C(=O)OC[C@@]1([C@@H]2[C@]1(C[C@H]([C@]3([C@H]2C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Canonical SMILES |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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